Home > Products > Screening Compounds P102581 > 2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one
2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one - 714214-12-7

2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-3116875
CAS Number: 714214-12-7
Molecular Formula: C12H12ClN3O
Molecular Weight: 249.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414) []

Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor. This compound demonstrated potent suppression of the mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in receptor tyrosine kinase (RTK) - activated and KRAS mutant xenograft models in vivo. []

2. Ethyl 6-methyl-2-oxo-4-phenyl-1, 2, 3, 4- tetrahydropyrimidin-5-carboxylates []

Compound Description: This compound serves as a precursor in synthesizing various 3,4-dihydropyrimidin-2-one derivatives with antimicrobial and antioxidant activities. []

3. 2-amino-6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H)-ones []

Compound Description: This series of compounds, including six lipophilic and one classical antifolate, were designed as potential dihydrofolate reductase (DHFR) inhibitors. These compounds feature an aminomethylene bridge joining an aromatic part and a 2-amino-4-oxothieno[2,3-d]pyrimidine nucleus. []

4. 6-amino-5-[(E)-1,2-bis(methoxycarbonyl)vinyl]-2-methoxy-3-methylpyrimidin-4(3H)-one []

Compound Description: This compound features a pyrimidine ring linked to a bis(methoxycarbonyl)vinyl moiety. []

5. 4-Amino-6-(1-hydroxyalkyl)-2-methylpyrimidines []

Compound Description: These compounds are synthesized from alka-2,3-dienoates and 4-hydroxyalk-2-ynenitriles and contain a 2-methylpyrimidine core substituted with an amino group at position 4 and a hydroxyalkyl group at position 6. []

6. 2-Amino-4-methyl-6-oxo-3,6-dihydropyrimidin-1-ium perchlorate–2-amino-6-methylpyrimidin-4(1H)-one–water (1/1/1) []

Compound Description: This complex features a protonated 2-amino-6-methylpyrimidin-4(1H)-one cation and a non-protonated form of the same molecule, along with a perchlorate anion and a water molecule. []

7. 2-((3-cyano-4-(3,4-dichloro phenyl)- 6-(4-hydroxy-3-methoxyphenyl) pyridin-2-yl) amino)-N-(5-(substituted) -(6-methyl-2-oxo -1,2,3,4- tetrahydro pyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide []

Compound Description: This series of 1,2,3,4-tetrahydropyrimidine derivatives, synthesized using microwave irradiation, exhibited potent antimicrobial and antitubercular activities. []

8. 6-Methyl-3-thioxo-2,3-dihydro-1,2,4-triazine Derivatives []

Compound Description: This study explores the synthesis and antimicrobial activities of diverse 6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazine derivatives. []

9. 2-alkyl-5-hydroxymethyl-4-phenylcarbamoyl-1H-imidazoles []

Compound Description: These compounds are formed via the ring transformation of 5-acylamino-6-hydroxy (or benzoyloxy)methyl-3-phenylpyrimidin-4(3H)-one under basic conditions. []

10. 2-methoxy-3-methyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives []

Compound Description: This series includes various derivatives with substitutions at the 2-position of the triazolone ring and explores their antimicrobial activities. []

11. 5-alkyl-2-cyclopentylamino-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydropyrimidin-4(3H)-ones (F(2)-NH-DABOs) []

Compound Description: These compounds are a novel subtype of dihydro-alkoxy-benzyl-oxopyrimidines (DABOs) and potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), designed using computer-aided methods. They are structurally characterized by a 2-cyclopentylamino substituent and a 6-[1-(2,6-difluorophenyl)alkyl] moiety attached to the dihydropyrimidinone core. []

12. Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones (PFP-HM series) []

Compound Description: This series of novel angularly fused pyrimidinones was synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. Different substituents were introduced at the pyrimidine ring to explore structure-activity relationships. []

13. 1,4-dihydropyridines and 1,2,3,4-tetrahydropyridines []

Compound Description: This study involved synthesizing a library of over 350 dihydro- and tetrahydropyridines, with a specific focus on their hepatoprotective effects against CCl4-induced acute liver damage in rats. []

14. 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one []

Compound Description: This compound is synthesized from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and is further derivatized to explore antimicrobial activities. []

15. 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [, , ] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one Derivatives []

Compound Description: These derivatives were synthesized using the Biginelli reaction, and their antioxidant activity was evaluated. []

16. Methylthieno[3,4-d]pyrimidin-5-yl derivatives, 3-phenylthieno[3,4-e][1,2,4]triazolo[4,3-c]pyrimidines, and tetrazolo[1,5-c]thieno[3,4-e]pyrimidine []

Compound Description: These diverse heterocyclic compounds, derived from 2-methyl-3,4-dihydrothieno[3,4-d]pyrimidin-5-amine, were synthesized and characterized. []

17. 6-amino-2-(3,4-dimethoxybenzylamino)-3-methyl-5-nitrosopyrimidin-4(3H)-one []

Compound Description: This compound exhibits a highly polarized molecular-electronic structure and forms hydrogen-bonded sheets that assemble into interdigitated bilayers in the solid state. []

18. 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives []

Compound Description: These derivatives were synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. []

19. 2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters []

Compound Description: These compounds, synthesized from readily available starting materials, are structurally characterized by a 3,4-dihydro-4-oxo-3-arylquinazolin-2-yl moiety linked to a phenyl acetic acid ester through a piperazine linker. []

20. 3-(3-methyl-5-styryl-4-isoxazolylimino)-2-indolinones []

Compound Description: This class of compounds serves as key intermediates in synthesizing various spiro-heterocyclic systems, including thiazolidinones, azetidinones, and oxadiazolines. []

21. (4-Oxo-3-Phenyl-3,4-DihydroQuinazolin-2-yl)Methyl Nitrite Derivatives []

Compound Description: This study focuses on the synthesis and characterization of (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite derivatives and their evaluation for antimicrobial activity. []

22. 2-alkylamino-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones []

Compound Description: This series of compounds represents a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent anti-HIV-1 activity, including against the Y181C variant. They are characterized by an alkylamino group at the 2-position and a [1-(2,6-difluorophenyl)alkyl] moiety at the 6-position of the dihydropyrimidinone ring. []

23. 2-(un) Substituted-3-Amino-5-Aryl-6-Phenyl Pyrazolo(3,4-d)Pyrimidine-4-(5H)-Ones []

Compound Description: This series of novel pyrazolo[3,4-d]pyrimidine-4(5H)-one derivatives was synthesized and evaluated for analgesic activity using the hot plate method. The compounds are characterized by an amino group at the 3-position, aryl substituents at the 5- and 6-positions, and variable substituents at the 2-position. []

24. Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors []

Compound Description: This study focuses on the synthesis and evaluation of novel fused pyrazole derivatives as potential anticancer agents targeting EGFR and VEGFR-2. The synthesized compounds include dihydropyrano[2,3-c]pyrazole, pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[3,4-c]pyrazole derivatives. []

25. Sulfur-containing 1,4-dihydropyridines and 1,2,3,4-tetrahydropyridines []

Compound Description: This study investigated the hepatoprotective effects of novel sulfur-containing 1,4-dihydropyridines and 1,2,3,4-tetrahydropyridines. []

26. 1,2,4-Triazole Derivatives []

Compound Description: This study involves synthesizing and evaluating the antimicrobial activities of novel 1,2,4-triazole derivatives. The compounds were designed based on the structural features of known antimicrobial agents and feature various substitutions on the triazole ring. []

27. Pyrazolo[3,4-d]pyrimidin-4-ones []

Compound Description: This study focused on synthesizing and evaluating the anti-inflammatory and ulcerogenic properties of novel substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones. []

28. 2-(-N-substituted amino) methyl-3-(4chlorophenyl)-quinazolin-4(3H)-ones []

Compound Description: This study synthesized and evaluated novel derivatives of 2-(-N-substituted amino) methyl-3-(4chlorophenyl)-quinazolin-4(3H)-ones for their anti-inflammatory and antimicrobial activities. The synthesized compounds were designed by modifying the substituents on the quinazolinone ring. []

29. 1,2,4,triazolo [3,4-b]-[1,3,4] thiadiazole derivatives []

Compound Description: This study explored the synthesis of cationic and mesoionic derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole using iminophosphorane-mediated reactions. The synthesized compounds were designed based on the structural features of known bioactive molecules. []

30. 2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives []

Compound Description: This study explored the synthesis and antimicrobial activities of various 2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives. The compounds were designed based on the structural features of known antimicrobial agents. []

Compound Description: This compound, synthesized using microwave irradiation, demonstrates the application of this technique in constructing complex heterocyclic systems. [, , ]

32. Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives []

Compound Description: This study focuses on the synthesis and evaluation of isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives as potential aldose reductase inhibitors. These compounds were designed based on the structure of previously reported 5,6-dihydrobenzo[h]cinnolin-3(2H)one-2 acetic acids. []

33. 6-bromo-2,3-disubstituted-4(3H)-quinazolinones []

Compound Description: This study involved synthesizing a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones and evaluating their antiviral activity and cytotoxicity. []

34. Methyl 2-methyl-6-methylthio-1,3-dioxo-4-[(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)amino]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carboxylate []

Compound Description: This compound, characterized by X-ray crystallography, provides structural insights into the hetero-Diels-Alder reaction between dimethyl acetylenedicarboxylate and 6-aminopyridin-4(3H)-one derivatives. []

35. 8-Chloro-6-phenyl-4H-8-triazolo [4,3-a] [, ] benzodiazepine, 2-Acetoxyamino-4-acetyl-8-chloro-3,4-dihydro-6-phenyl-1,4,5-benzotriazocine and 8-Chloro-4,11-diacetyl-4,11-dihydro-2-methyl-6-phenyloxazolo [4,5-b]-[1,4,5] benzotriazocine []

Compound Description: This study involves the synthesis and structural elucidation of three distinct heterocyclic compounds, emphasizing the potential for forming eight-membered rings from seven-membered ring precursors. []

36. 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx) []

Compound Description: This study focuses on developing monoclonal antibodies against food mutagens PhIP and 4,8-DiMeIQx for immunoassay and immunoaffinity chromatography applications. []

37. Sulpha Drug Quinazolin -4-one Derivatives []

Compound Description: This study investigated the synthesis and anti-inflammatory activity of a series of sulpha drug quinazolin-4-one derivatives. These compounds were designed by combining the structural features of known anti-inflammatory agents with the quinazolinone scaffold. []

38. Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety []

Compound Description: This study investigated the electron impact induced fragmentation reactions of cyclic α-aminophosphonates monoester containing a 1,2,4-triazinone moiety. []

39. Guanosine analogues containing pyrazolo[3,4-d]pyrimidine []

Compound Description: This study synthesized several guanosine analogues in the pyrazolo[3,4-d]pyrimidine ring system with various substituents at the 3-position, including methyl, phenyl, and amino groups. These compounds were evaluated for their ability to enhance murine immune functions, such as natural killer cell function and antiviral protection against Semliki Forest virus. []

40. 1(2)H-dihydropyrazolo[3,4-b]pyridin-6-ones []

Compound Description: This study investigated the synthesis, molecular structure, and tautomerism of six l(2)//-3-aryl-4-/?-chlorophenyl-dihydropyrazolo[3,4-b]pyridin-6-ones. The NMR study revealed that these compounds exist as 2//-tautomers in both solution and the solid state. []

41. 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2) []

Overview

2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one is a synthetic compound belonging to the class of dihydropyrimidinones. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. It is characterized by a unique structure that incorporates a chlorophenyl group and an amino group, which may contribute to its biological activity.

Source

The compound is synthesized through various chemical reactions and can be derived from precursors commonly used in organic synthesis. Its structural complexity makes it a subject of interest for researchers exploring new therapeutic agents.

Classification

This compound can be classified under:

  • Chemical Class: Dihydropyrimidinones
  • Functional Groups: Amino group, aromatic ring (chlorophenyl)
Synthesis Analysis

Methods

The synthesis of 2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one typically involves the following methods:

  1. One-Pot Synthesis: A common approach where all reactants are combined in a single reaction vessel, allowing for a streamlined process.
  2. Multicomponent Reactions: Often employs the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.
  3. Reagents and Conditions: Key reagents might include 4-chlorobenzaldehyde, methyl acetoacetate, and ammonium acetate under acidic conditions.

Technical Details

The synthesis requires careful control of temperature and pH to ensure optimal yields. Reaction monitoring is typically performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.

Molecular Structure Analysis

Data

  • Molecular Formula: C13H14ClN3O
  • Molecular Weight: 267.72 g/mol
  • Structural Features: The compound features a dihydropyrimidine core with substituents that enhance its lipophilicity and potential receptor interactions.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  2. Condensation Reactions: The carbonyl group may engage in further condensation reactions to form more complex structures.
  3. Reduction Reactions: Potential reduction of the carbonyl group to alcohols or amines under appropriate conditions.

Technical Details

Reactions are typically conducted using standard organic chemistry techniques, including refluxing in organic solvents and purification through recrystallization or chromatography.

Mechanism of Action

Process

The mechanism of action for 2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one is not fully elucidated but may involve:

  1. Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic pathways.
  2. Receptor Binding: It may interact with biological receptors due to its structural analogies with known ligands.

Data

Research indicates that compounds within this class may exhibit activity against various targets, including those involved in cancer and inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting point data should be obtained through experimental determination.
Applications

Scientific Uses

2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  2. Biochemical Research: To study enzyme functions and receptor interactions within cellular systems.
  3. Synthetic Chemistry: As an intermediate in the synthesis of more complex organic molecules.

This compound exemplifies the intersection of synthetic chemistry and medicinal applications, highlighting its importance in ongoing research efforts aimed at discovering new therapeutic agents.

Properties

CAS Number

714214-12-7

Product Name

2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one

IUPAC Name

2-[(4-chlorophenyl)methylamino]-4-methyl-1H-pyrimidin-6-one

Molecular Formula

C12H12ClN3O

Molecular Weight

249.7

InChI

InChI=1S/C12H12ClN3O/c1-8-6-11(17)16-12(15-8)14-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H2,14,15,16,17)

InChI Key

MKLNWHIFBWASRP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)NCC2=CC=C(C=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.